molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2365451
M. Wt: 366.44
InChI Key: XRWUFOUDVJOIJD-UHFFFAOYSA-N
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Description

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antifungal Activity : A study by Jalilian et al. (2003) explored the synthesis of various 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivatives, including the synthesis of a 6,9-dimethoxy-4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivative. These compounds demonstrated significant antifungal activity, especially against Cryptococcus neoformans, with low toxicity observed at specific concentrations (Jalilian et al., 2003).

  • Cytotoxicity and Topoisomerase II Inhibition : Gomez-Monterrey et al. (2011) investigated a series of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, noting that certain derivatives showed efficacy in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II mediated relaxation of DNA. This study highlights the potential application in cancer treatment (Gomez-Monterrey et al., 2011).

  • Antibacterial and Antitumor Activity : The synthesis of various 4,5-dihydronaphtho[1,2-c]pyrazole derivatives was described by Al-Saadi et al. (2008). These compounds showed promising in-vitro antitumor activity and were found to be selective for certain cancer cell lines, indicating their potential as antitumor agents (Al-Saadi et al., 2008).

Structural and Mechanistic Studies

  • X-Ray Powder Diffraction Analysis : Rukiah and Assaad (2010) used X-ray powder diffraction to determine the structure of C(12)H(10)F(3)NO(2), a precursor in the preparation of benzovesamicol analogues for Alzheimer's disease diagnosis. This study contributes to the understanding of the structural aspects of similar compounds (Rukiah & Assaad, 2010).

  • Molecular Docking and Antibacterial Evaluation : Ravichandiran et al. (2015) conducted a molecular docking study to understand the interaction of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives with bacterial protein receptors. The study provided insights into the mechanism of action of these compounds as antibacterial agents (Ravichandiran et al., 2015).

  • Electrocyclizations of Thiocarbonyl Ylides : Egli et al. (2007) examined the reactions of thiobenzamide with diazo compounds, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. This study provides a deeper understanding of the chemical reactivity and potential applications of such compounds (Egli et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07, GHS08, and GHS09 pictograms. The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUFOUDVJOIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

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